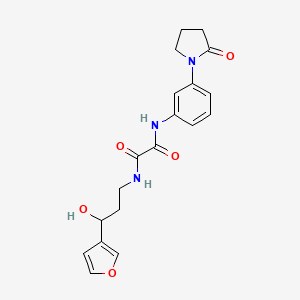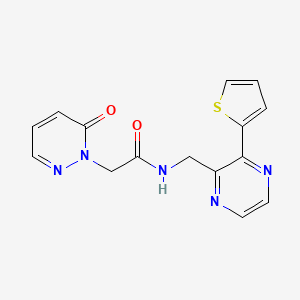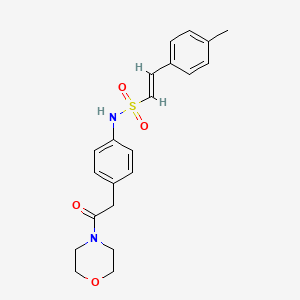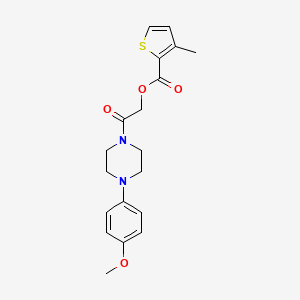![molecular formula C35H25BrN4O2 B2877215 N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 361166-22-5](/img/structure/B2877215.png)
N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BIBX 1382 or Lapatinib and is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.
作用機序
N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide works by binding to the ATP-binding site of EGFR and HER2 tyrosine kinases, thereby preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide can effectively inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, this compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One of the major advantages of using N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide in lab experiments is its potent inhibitory effects on EGFR and HER2 tyrosine kinases. This makes it a useful tool for studying the role of these kinases in cancer development and progression. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of EGFR and HER2 tyrosine kinases, which may have improved therapeutic efficacy and fewer side effects. Another potential direction is the evaluation of this compound in combination with other anti-cancer agents, which may enhance its anti-tumor activity. Additionally, further research is needed to fully understand the mechanisms underlying the anti-angiogenic effects of this compound and its potential use in the treatment of other diseases.
合成法
The synthesis of N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide involves multiple steps and has been described in detail in various scientific publications. The synthesis involves the reaction of 2-aminobenzoic acid with benzoyl chloride to form 2-benzoylaminobenzoic acid. This intermediate is then reacted with 4-bromoaniline and 6-methyl-4-phenylquinazoline-2-amine to form the final product.
科学的研究の応用
N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide has been extensively studied for its potential use in scientific research. This compound has been shown to have potent inhibitory effects on EGFR and HER2 tyrosine kinases, which are known to play a critical role in the development and progression of various types of cancer. As such, this compound has been evaluated for its potential use in the treatment of cancer.
特性
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25BrN4O2/c1-22-12-18-30-28(20-22)32(23-8-4-2-5-9-23)40-35(39-30)37-27-16-13-25(14-17-27)34(42)38-31-19-15-26(36)21-29(31)33(41)24-10-6-3-7-11-24/h2-21H,1H3,(H,38,42)(H,37,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVZOUZIXYHGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=C(C=C(C=C5)Br)C(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2877132.png)
![2-Methoxyethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2877136.png)

![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)




![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)
![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)
![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)


